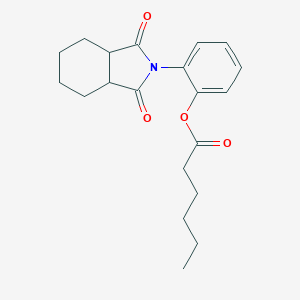
2-(4-CHLOROPHENYL)-2-OXOETHYL 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-CHLOROPHENYL)-2-OXOETHYL 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE is a complex organic compound with significant potential in various scientific fields. This compound features a chlorophenyl group, a nitro group, and an isoindole moiety, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-2-OXOETHYL 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE typically involves multi-step organic reactions. One common method includes the esterification of 4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindole-2-acetic acid with 2-(4-chlorophenyl)-2-oxoethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-CHLOROPHENYL)-2-OXOETHYL 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reagents like sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Amines, thiols, base catalysts like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-CHLOROPHENYL)-2-OXOETHYL 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-CHLOROPHENYL)-2-OXOETHYL 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects. The isoindole moiety can also participate in binding interactions with proteins and enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-2-methylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
- 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl (4-chlorophenyl)acetate
Uniqueness
2-(4-CHLOROPHENYL)-2-OXOETHYL 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of both nitro and chlorophenyl groups allows for diverse chemical modifications, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C18H11ClN2O7 |
|---|---|
Molekulargewicht |
402.7 g/mol |
IUPAC-Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C18H11ClN2O7/c19-11-6-4-10(5-7-11)14(22)9-28-15(23)8-20-17(24)12-2-1-3-13(21(26)27)16(12)18(20)25/h1-7H,8-9H2 |
InChI-Schlüssel |
KLMIKWRBPAOHDV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(trifluoromethyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B341365.png)
![2-(Biphenyl-4-yl)-2-oxoethyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341366.png)
![Decyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341369.png)
![Hexyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341370.png)
![Methyl 4-[(5-methoxy-5-oxopentanoyl)amino]benzoate](/img/structure/B341373.png)
![2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B341375.png)


![4-{[(4-METHYLPHENYL)AMINO]METHYL}-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE](/img/structure/B341380.png)
![2-{[(4-fluorophenyl)amino]methyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B341381.png)


